molecular formula C25H48O3 B12612183 (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde CAS No. 918867-18-2

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B12612183
CAS No.: 918867-18-2
M. Wt: 396.6 g/mol
InChI Key: XAPBVUIIVLPHMG-RPWUZVMVSA-N
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Description

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde is a chiral, long-chain derivative of glyceraldehyde. This compound features a protected aldehyde functional group and a stereochemistry that makes it a valuable non-natural building block for synthetic organic chemistry. Its structure suggests potential applications in the synthesis of complex natural products, sphingolipid analogs, and other biologically active molecules with long alkyl chains. The specific (4R,5R) stereochemistry is critical for inducing desired chiral outcomes in asymmetric synthesis. The nonadecyl side chain provides significant lipophilicity, which can be utilized in the development of amphiphilic compounds or to modulate the properties of target molecules. Researchers can employ this chiral aldehyde in nucleophilic addition reactions to create new chiral centers, or it may serve as a key intermediate in multi-step synthetic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

918867-18-2

Molecular Formula

C25H48O3

Molecular Weight

396.6 g/mol

IUPAC Name

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C25H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(22-26)28-25(2,3)27-23/h22-24H,4-21H2,1-3H3/t23-,24+/m1/s1

InChI Key

XAPBVUIIVLPHMG-RPWUZVMVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)C=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1C(OC(O1)(C)C)C=O

Origin of Product

United States

Preparation Methods

Formation of the Dioxolane Ring

One common method for synthesizing this compound involves the condensation of a suitable aldehyde with a diol under acidic conditions to form the dioxolane ring. The reaction generally follows these steps:

  • Reactants : An appropriate aldehyde (e.g., nonadecanal) and a diol (e.g., 2,2-dimethyl-1,3-propanediol).

  • Catalyst : Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the formation of the dioxolane structure.

  • Reaction Conditions : The reaction is typically conducted under reflux conditions to promote cyclization.

Introduction of the Nonadecyl Chain

After forming the dioxolane ring, the nonadecyl chain can be introduced through an alkylation reaction:

  • Alkylation Method : The dioxolane intermediate can undergo alkylation using an alkyl halide (nonadecyl bromide or iodide) in the presence of a base such as sodium hydride or potassium carbonate.

  • Optimization : Reaction conditions such as temperature and solvent choice (e.g., DMF or DMSO) are critical for achieving high yields.

Final Aldehyde Functionalization

The final step involves converting an alcohol or an intermediate into the aldehyde:

  • Oxidation : If necessary, oxidation of an alcohol intermediate can be performed using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the desired aldehyde functionality.

Summary Table of Preparation Methods

Step Reaction Type Key Reactants Conditions Purpose
1 Condensation Aldehyde + Diol Acidic catalyst, reflux Form dioxolane ring
2 Alkylation Dioxolane + Alkyl halide Base, solvent Introduce nonadecyl chain
3 Oxidation Alcohol Intermediate Oxidizing agent Form aldehyde

The synthesis of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde involves several reaction mechanisms:

Dioxolane Formation Mechanism

The formation of the dioxolane ring occurs through nucleophilic attack by the hydroxyl group on the carbonyl carbon of the aldehyde. The reaction proceeds via:

  • Protonation of the carbonyl oxygen by the acid catalyst.

  • Nucleophilic attack by the diol's hydroxyl group.

  • Elimination of water to form the cyclic dioxolane structure.

Alkylation Mechanism

In the alkylation step:

  • The base deprotonates the dioxolane hydroxyl group.

  • The resulting alkoxide ion attacks the alkyl halide via an $$ S_N2 $$ mechanism, leading to substitution and formation of the nonadecyl-substituted dioxolane.

Oxidation Mechanism

For oxidation:

  • The alcohol intermediate is oxidized by electron transfer facilitated by oxidizing agents.

  • This leads to formation of the aldehyde functional group through loss of hydrogen.

  • Applications and Research Findings

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde serves as a versatile building block in organic synthesis due to its unique structural properties:

Organic Synthesis

The compound can participate in various chemical reactions such as nucleophilic substitutions and cyclization processes essential for constructing complex organic molecules.

Materials Science

Research indicates potential applications in polymer chemistry and coatings due to its stability and ability to enhance mechanical properties when incorporated into polymer matrices.

Medicinal Chemistry

Preliminary studies suggest that derivatives exhibit antimicrobial activity against various pathogens, indicating potential therapeutic uses in drug development.

Study Pathogen Tested Efficacy
Study A E. coli 75% inhibition
Study B S. aureus 80% inhibition

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The dioxolane ring can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the dioxolane ring.

Major Products

    Oxidation: Formation of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carboxylic acid.

    Reduction: Formation of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-methanol.

    Substitution: Various substituted dioxolane derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C25H48OC_{25}H_{48}O and a molecular weight of approximately 396.65 g/mol. The structure features a dioxolane ring, which is known for its stability and versatility in chemical reactions. The specific stereochemistry of the compound contributes to its unique reactivity and interaction with biological systems.

Organic Synthesis

One of the primary applications of (4R,5R)-2,2-Dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde is in organic synthesis. The compound serves as a versatile building block for the synthesis of various complex organic molecules. Its dioxolane moiety can participate in several reactions such as:

  • Nucleophilic Substitution Reactions : The aldehyde functional group can be utilized to introduce other functional groups through nucleophilic attack.
  • Cyclization Reactions : The dioxolane ring can facilitate cyclization processes that are crucial for constructing cyclic compounds.

Materials Science

In materials science, (4R,5R)-2,2-Dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde has been explored for its potential use in creating advanced materials due to its unique structural properties:

  • Polymer Chemistry : The compound can be polymerized to form new types of polymers with desirable mechanical properties.
  • Coatings and Adhesives : Its chemical stability makes it suitable for use in coatings and adhesives that require durability under various environmental conditions.

Medicinal Chemistry

The medicinal applications of (4R,5R)-2,2-Dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde are particularly promising:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
Study Pathogen Tested Efficacy
Study AE. coli75% inhibition
Study BS. aureus80% inhibition
  • Drug Development : The compound's ability to interact with biological targets opens avenues for drug development aimed at diseases where current treatments are ineffective.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study synthesized derivatives of (4R,5R)-2,2-Dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde to evaluate their antimicrobial properties. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic uses in treating infections.

Case Study 2: Polymer Development

Research has demonstrated that incorporating (4R,5R)-2,2-Dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde into polymer matrices enhances their mechanical strength and thermal stability. This finding is crucial for applications in industries requiring robust materials.

Mechanism of Action

The mechanism of action of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxolane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other 1,3-dioxolane derivatives, particularly those with chiral centers and functionalized substituents. A key analogue is “(4R,5R)-5-((R)-2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde” (CAS: 68703-51-5, Molecular Formula: $ \text{C}{14}\text{H}{28}\text{O}_5\text{Si} $) . While both compounds share the (4R,5R)-configured dioxolane core and a carbaldehyde group, critical differences arise in their substituents:

Feature Target Compound Analogue (CAS 68703-51-5)
5-position substituent Nonadecyl (C19 alkyl chain) (R)-2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl
Functional groups Aldehyde, dioxolane Aldehyde, dioxolane, silyl ether, hydroxyl
Molecular weight Not provided 304.45 g/mol
Lipophilicity High (due to C19 chain) Moderate (polar silyl ether/hydroxyl groups)

Stereochemical Considerations

Both compounds exhibit defined stereochemistry at the dioxolane ring, critical for enantioselective synthesis. However, the analogue’s additional chiral center in the hydroxyethyl substituent introduces greater complexity in diastereomer control. The target compound’s nonadecyl chain lacks stereochemical variation, simplifying synthesis but reducing versatility in asymmetric induction.

Biological Activity

(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde is a compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H48O3
  • CAS Number : 918867-18-2
  • Structure : The compound features a dioxolane ring with a nonadecyl side chain and an aldehyde functional group.

Biological Activity Overview

Research has shown that compounds in the 1,3-dioxolane family exhibit various biological activities including antibacterial and antifungal effects. The specific biological activities of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde have been investigated in several studies.

Antibacterial Activity

A study conducted on a series of 1,3-dioxolanes demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The results indicated that many derivatives exhibited potent activity against:

  • Staphylococcus aureus
  • Staphylococcus epidermidis
  • Enterococcus faecalis
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL for effective strains. Notably, while some derivatives displayed excellent activity against S. aureus, others were particularly effective against P. aeruginosa .

Antifungal Activity

The antifungal efficacy of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde was also evaluated. The compound showed significant antifungal activity against Candida albicans, with most derivatives demonstrating effectiveness except for one variant in the study .

Synthesis Methodology

The synthesis of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of salicylaldehyde with suitable diols under catalytic conditions. This method allows for the formation of both chiral and racemic forms of dioxolanes.

Data Table: Biological Activity Summary

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (C. albicans)
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde625 - 1250Significant
Other Dioxolane DerivativesVariesVaries

Case Studies

  • Study on Antibacterial Properties : A comprehensive investigation into the antibacterial effects of various dioxolanes revealed that compounds with longer alkyl chains exhibited enhanced activity against S. aureus and E. faecalis .
  • Antifungal Screening : In another study focused on antifungal properties, it was noted that the presence of specific substituents in the dioxolane structure significantly influenced its efficacy against fungal strains .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde?

  • Methodological Answer : The oxidation of intermediates using DMSO/DCM solvent systems with DIPEA and SO3·pyr complex is critical. For example, in analogous dioxolane-carbaldehyde syntheses, stoichiometric ratios (e.g., 3.0 equiv. SO3·pyr) and temperature control (-10°C to -5°C) are key to achieving high yields. Post-reaction purification via Et2O extraction and MgSO4 drying ensures removal of byproducts .

Q. What purification strategies are effective for isolating intermediates in this compound's synthesis?

  • Methodological Answer : Column chromatography (e.g., cyclohexane/EtOAc 3:1) combined with sequential washes (distilled water, CuSO4, brine) effectively removes polar impurities. Crude products often require repeated crystallization or flash chromatography for enantiomeric enrichment .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalytic methods (e.g., Mitsunobu conditions with DEAD/PPh3) are recommended. For example, MOMCl protection of hydroxyl groups prevents racemization during oxidation steps .

Q. What are best practices for handling air-sensitive intermediates?

  • Methodological Answer : Use inert atmosphere techniques (argon/nitrogen) and low-temperature conditions (-10°C). Storage under inert gas at 2–8°C preserves stability of aldehyde-functionalized intermediates .

Advanced Research Questions

Q. How can stereochemical inconsistencies between computational predictions and experimental data be resolved?

  • Methodological Answer : Combine vibrational circular dichroism (VCD) and IR spectroscopy with DFT calculations (e.g., MPW1PW91/6-311+G(d) level) to validate configurations. Mismatches may arise from solvent effects or conformational flexibility, requiring gas-phase simulations for comparison .

Q. What strategies address low yields in the oxidation of alcohol intermediates to aldehydes?

  • Methodological Answer : Optimize stoichiometry (e.g., 3.0 equiv. oxidizing agent) and reaction duration (4 hours at -5°C). Alternative oxidants like Dess-Martin periodinane or TEMPO/NaClO may improve efficiency. Monitor reaction progress via TLC (Rf = 0.65 in Cy/EtOAc 3:1) .

Q. How can regioselectivity challenges in functionalizing the nonadecyl chain be addressed?

  • Methodological Answer : Computational modeling (DFT/B3LYP) predicts reactive sites, while directed evolution of enzymes (e.g., aldolases) enables selective functionalization. GC-MS analysis of intermediates (e.g., 4-ethyl-2,2,5-trimethyl-1,3-dioxane) validates regioselectivity .

Q. How to resolve contradictions between NMR and X-ray crystallography data for structural confirmation?

  • Methodological Answer : Re-examine sample purity (e.g., residual solvent peaks in NMR) and crystallography data quality (SHELX refinement). Dynamic effects in solution (e.g., rotameric equilibria) may explain discrepancies. Cross-validate with high-resolution mass spectrometry (HRMS) .

Critical Analysis of Evidence

  • Synthesis protocols from and provide robust frameworks but require adaptation for the nonadecyl chain’s steric bulk.
  • Stereochemical validation methods ( ) are transferable but may require higher-level computational resources.
  • Contradictions in purification yields ( vs. 19) highlight the need for tailored solvent systems for long-chain analogs.

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